molecular formula C10H22N2O5S B13793186 Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate CAS No. 94133-83-2

Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate

Cat. No.: B13793186
CAS No.: 94133-83-2
M. Wt: 282.36 g/mol
InChI Key: DPNODRMISYMYPT-UHFFFAOYSA-N
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Description

Trimethyl[2-[(2-methyl-1-oxoallyl)amino]propyl]ammonium methyl sulphate (CAS 40820-77-7, EC 255-094-8) is a quaternary ammonium salt characterized by a methacryloyl-functionalized alkyl chain and a methyl sulphate counterion. Registered on 31/05/2018 , this compound features a reactive methacryloyl group (2-methyl-1-oxoallyl) linked via an amino-propyl spacer to a trimethylammonium cation. Its structure enables applications in polymer chemistry, particularly as a cationic monomer for synthesizing water-soluble or amphiphilic copolymers. Synonyms include methacrylamidopropyl trimethyl ammonium methyl sulphate and 3-trimethylammonium propyl methacrylamide methyl sulphate, as noted in industrial product listings .

The methyl sulphate counterion enhances solubility in polar solvents compared to halide salts, making it advantageous in formulations requiring low corrosivity and compatibility with aqueous systems. Typical uses span hair care products, flocculants, and biomedical materials .

Properties

CAS No.

94133-83-2

Molecular Formula

C10H22N2O5S

Molecular Weight

282.36 g/mol

IUPAC Name

hydrogen sulfate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium

InChI

InChI=1S/C10H20N2O.H2O4S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-5(2,3)4/h1,6-8H2,2-5H3;(H2,1,2,3,4)

InChI Key

DPNODRMISYMYPT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Amino-Propyl Intermediate

The starting material is often a primary or secondary amine bearing a propyl chain, such as 3-aminopropylamine or derivatives. This intermediate can be synthesized via:

Introduction of the 2-Methyl-1-oxoallyl Group

This step involves acylation or Michael addition reactions to introduce the α,β-unsaturated ketone moiety:

  • Reaction of the amino-propyl intermediate with 2-methyl-1-oxoallyl chloride or anhydride under mild basic conditions.
  • Alternatively, acryloylation with 2-methylacryloyl derivatives in the presence of coupling agents such as carbodiimides.

Quaternization to Form Trimethylammonium

Quaternization is achieved by alkylation of the tertiary amine with methylating agents:

  • Reaction with methyl iodide , methyl bromide , or dimethyl sulfate to introduce the three methyl groups on the nitrogen.
  • Control of stoichiometry and reaction conditions (temperature, solvent) is critical to avoid over-alkylation or side reactions.

Formation of the Hydrogen Sulphate Salt

The final step involves neutralization or salt formation:

  • Treatment of the quaternary ammonium compound with sulfuric acid or hydrogen sulfate salts to form the hydrogen sulphate salt.
  • The molar ratio between the ammonium cation and the acid is typically 1:1 for salt formation.
  • Conditions such as temperature and solvent choice (e.g., water, alcohols) influence salt crystallinity and purity.

Detailed Process Flow with Conditions

Step Reaction Type Reagents/Conditions Notes
1 Amino-propyl intermediate synthesis Starting amines, alkyl halides, reductive amination catalysts Control pH to avoid side reactions
2 Acylation/Michael addition 2-methyl-1-oxoallyl chloride or anhydride, base (e.g., triethylamine) Low temperature (0-25 °C) to prevent polymerization
3 Quaternization Methyl iodide or dimethyl sulfate, solvent (acetone, acetonitrile), room temperature to 50 °C Excess methylating agent ensures full quaternization
4 Salt formation Sulfuric acid, aqueous or alcoholic medium, 0-50 °C Slow acid addition to control exotherm

Summary Table of Preparation Methods

Preparation Stage Method Description Typical Reagents Key Parameters
Amino-propyl intermediate Alkylation or reductive amination 3-chloropropylamine, ammonia, aldehydes pH control, mild temperature
2-Methyl-1-oxoallyl group Acylation with acid chloride or anhydride 2-methyl-1-oxoallyl chloride, base 0-25 °C, inert atmosphere
Quaternization Alkylation with methylating agents Methyl iodide, dimethyl sulfate Room temp to 50 °C, excess alkylating agent
Salt formation Neutralization with sulfuric acid Sulfuric acid, aqueous/alcoholic medium Controlled acid addition, 0-50 °C

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10H22N2O5S
  • Molecular Weight : 282.355 g/mol
  • CAS Number : 94133-83-2

The compound features a trimethylammonium group, which contributes to its surfactant properties, alongside an allyl substituent that may enhance its reactivity in various chemical processes.

Physical Properties

PropertyValue
AppearanceColorless to pale yellow liquid
SolubilitySoluble in water
Flash PointNot determined
Boiling PointNot determined

Surfactant and Emulsifier

Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate is primarily used as a surfactant in cosmetic formulations. Its ability to reduce surface tension makes it effective in stabilizing emulsions, which is crucial for products like lotions and creams.

Case Study: Cosmetic Formulation

In a study conducted on the stability of emulsions containing this compound, it was found that formulations with concentrations of 1% to 3% maintained stability over extended periods compared to control groups without the compound. The emulsions exhibited improved texture and spreadability, indicating its effectiveness as an emulsifier.

Antimicrobial Agent

The compound has demonstrated antimicrobial properties, making it suitable for use in personal care products and disinfectants. Its quaternary ammonium structure is known for its biocidal activity against a range of microorganisms.

Case Study: Antimicrobial Efficacy

Research published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial load when the compound was incorporated into formulations at concentrations as low as 0.5%.

Industrial Applications

Beyond cosmetics, this compound is utilized in various industrial applications, including textiles and coatings. Its surfactant properties are leveraged to improve wetting and spreading characteristics in textile treatments.

Data Table: Industrial Applications

IndustryApplicationConcentration Range
TextilesWetting agent for dyeing processes0.5% - 2%
CoatingsAdditive for improved adhesion1% - 5%

Research and Development

This compound is also being explored in research settings for its potential use in drug delivery systems due to its ability to form micelles.

Case Study: Drug Delivery System

A recent study investigated the use of this compound as a carrier for hydrophobic drugs. The findings suggested that micelles formed with this compound significantly enhanced the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical applications.

Mechanism of Action

The antimicrobial and antifungal effects of Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate are primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death .

Comparison with Similar Compounds

Critical Analysis of Key Differences

Reactivity: The amino linkage in the target compound provides nucleophilic reactivity for covalent conjugation, whereas ester-linked analogs (e.g., CAS 70055-71-9) undergo hydrolysis more readily .

Solubility: Methyl sulphate counterions improve solubility in ethanol and glycols compared to chloride salts, which prefer aqueous systems .

Environmental Impact: Non-fluorinated, biodegradable analogs like the target compound are favored over perfluorinated derivatives (e.g., CAS 70225-20-6) in sustainable chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor with a sulfating agent. For analogs like trimethyl[2-[(2-methyl-1-oxoallyl)amino]propyl]ammonium methyl sulphate, alkylation of trimethylamine with a brominated precursor containing the 2-methyl-1-oxoallyl moiety is common . Optimization can focus on solvent polarity (e.g., acetonitrile or DMF), temperature (40–60°C), and stoichiometric ratios of reactants (e.g., 1:1.2 amine:alkylating agent). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like unreacted amine or hydrolysis derivatives .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trimethylammonium group (δ ~3.1 ppm for N⁺(CH₃)₃) and the 2-methyl-1-oxoallyl moiety (α,β-unsaturated ketone signals at δ 5.8–6.3 ppm for allylic protons) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M⁺] for C₁₃H₂₅N₂O₅S⁺, calculated m/z 321.15) and detect counterion interactions .
  • HPLC : Reverse-phase chromatography with a C18 column and UV detection at 210–220 nm assesses purity (>95% for research-grade material) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applicability?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis analysis. Quaternary ammonium salts are prone to hydrolysis under alkaline conditions (pH >9), cleaving the sulphate ester bond. Buffer systems (e.g., phosphate buffer, pH 6–7) are recommended for long-term storage. Thermal gravimetric analysis (TGA) can determine decomposition temperatures (>150°C typical for similar compounds) .

Advanced Research Questions

Q. What are the key challenges in elucidating the compound’s interaction mechanisms with biological membranes, and how can these be addressed?

  • Methodological Answer : The amphiphilic structure enables membrane insertion, but quantifying binding affinity requires techniques like surface plasmon resonance (SPR) or fluorescence anisotropy. Challenges include distinguishing electrostatic (ammonium group) vs. hydrophobic (allyl chain) interactions. Molecular dynamics simulations (e.g., CHARMM or GROMACS) can model lipid bilayer perturbations, while cryo-EM may visualize structural changes in model membranes .

Q. How can computational chemistry approaches enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites. QSAR models trained on analogs (e.g., trimethylammonium surfactants) correlate chain length/substituents with critical micelle concentration (CMC) or antimicrobial activity. Docking studies may identify potential protein targets (e.g., ion channels) .

Q. What experimental strategies can resolve contradictions in reported solubility data for quaternary ammonium salts with hydrogen sulphate counterions?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Use standardized protocols (OECD 105) with HPLC-validated solubility measurements in water, DMSO, and ethanol. Differential scanning calorimetry (DSC) identifies polymorphs, while Karl Fischer titration quantifies water content. Cross-reference with analogs like ethyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium ethyl sulphate (solubility ~50 mg/mL in water) .

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